3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride

Salt selection Aqueous solubility Bioassay compatibility

3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride (CAS 1185297-72-6) is a critical ortho-methyl substituted pyrrolidine for GPCR-focused SAR. Published data show that shifting the methyl group from ortho to para can dramatically alter receptor binding affinity—with up to 1590-fold differences in sigma-1 receptor affinity within this scaffold class. Its pre-formed hydrochloride salt ensures predictable solubility, precise stoichiometry for amide coupling or reductive amination, and eliminates the need for a separate salt-formation step. Procure this compound alongside the para-methyl (CAS 1185176-09-3) and unsubstituted benzyl (CAS 927819-90-7) variants as a matched set to deconvolute steric and electronic contributions to target engagement.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
CAS No. 1185297-72-6
Cat. No. B1421150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride
CAS1185297-72-6
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1COC2CCNC2.Cl
InChIInChI=1S/C12H17NO.ClH/c1-10-4-2-3-5-11(10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H
InChIKeyYMBVUVMWBZPSCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Methylbenzyl)oxy]pyrrolidine Hydrochloride (CAS 1185297-72-6): Compound Class and Baseline Properties for Procurement Evaluation


3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride (CAS 1185297-72-6, molecular formula C₁₂H₁₈ClNO, molecular weight 227.73 g/mol) is a pyrrolidine derivative featuring a five-membered saturated N-heterocycle substituted at the 3-position with a 2-methylbenzyl ether moiety . It is supplied as a hydrochloride salt, a form that leverages the conjugate acid pKₐ of the pyrrolidine nitrogen (~11.3) to ensure nearly complete protonation under physiological and standard laboratory pH conditions, thereby conferring predictable aqueous solubility and solid-state handling characteristics [1]. The compound belongs to the broader 3-aralkyloxypyrrolidine family, members of which are recognized in patent literature as important intermediates for pharmaceutical production [2]. The 2-methyl substitution on the benzyl ring ortho to the methylene bridge differentiates it from the simpler 3-benzyloxypyrrolidine analog, introducing distinct steric and lipophilic properties that can influence molecular recognition, membrane permeability, and metabolic stability in drug discovery applications.

Why 3-[(2-Methylbenzyl)oxy]pyrrolidine Hydrochloride Cannot Be Casually Replaced by an In-Class Analog


Substituting 3-[(2-methylbenzyl)oxy]pyrrolidine hydrochloride with a closely related 3-aralkyloxypyrrolidine—such as the unsubstituted 3-benzyloxypyrrolidine hydrochloride (CAS 927819-90-7), the para-methyl positional isomer (CAS 1185176-09-3), or the methylene-spaced analog (CAS 1219949-10-6)—carries material risk because even single-atom or positional changes on the benzyl moiety can shift key property windows that determine downstream experimental outcomes. Published structure-activity relationship (SAR) data on benzyl-substituted nitrogen heterocycles demonstrate that shifting a methyl group from ortho to para position can alter receptor binding affinity predictions, while variation in benzyl substituent type and position across ortho, meta, and para isomers has produced up to 1590-fold differences in sigma-1 receptor affinity [1]. In the 3-benzyloxypyrrolidine scaffold specifically, methylation of the pyrrolidine ring with methylbenzylamine groups enhanced 5-HT₁D receptor affinity to nanomolar levels and improved selectivity to 100-fold over the 5-HT₁B receptor compared to the unsubstituted benzyl parent . Furthermore, the hydrochloride counterion is not merely a formulation convenience: it defines the compound's crystalline form, aqueous solubility profile, hygroscopicity, and compatibility with common biological assay buffers relative to the free base [2]. Each of these structural and salt-form variables can independently alter solubility, permeability, metabolic stability, and target engagement in ways that make generic substitution unreliable.

Quantitative Differentiation Evidence for 3-[(2-Methylbenzyl)oxy]pyrrolidine Hydrochloride vs. Nearest Analogs


Hydrochloride Salt Form: Aqueous Solubility Advantage Over the Free Base

3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride (CAS 1185297-72-6) is supplied as a pre-formed hydrochloride salt, which exploits the fundamental acid-base equilibrium between pyrrolidine (conjugate acid pKₐ ≈ 11.3) and HCl (pKₐ ≈ -6.3). The association constant for pyrrolidinium chloride formation is approximately K ≈ 10¹⁷·⁶, ensuring near-complete protonation and ionization in aqueous media [1]. In contrast, the free base form of 3-[(2-methylbenzyl)oxy]pyrrolidine (not separately assigned a CAS number in major databases) would require a separate neutralization and salt-formation step with HCl prior to use in aqueous biological assays. Quantitatively, salt formation of structurally related pyrrolidine ether hydrochlorides has been documented to increase aqueous solubility from <0.1 mg/mL to 42.7 mg/mL at 25°C . The pre-formed hydrochloride salt ensures lot-to-lot consistency in protonation state, crystallinity, and dissolution behavior without reliance on end-user acid addition protocols.

Salt selection Aqueous solubility Bioassay compatibility Formulation

2-Methylbenzyl vs. Unsubstituted Benzyl: Predicted Lipophilicity and MW Differentiation

3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride (MW 227.73 g/mol, free base formula C₁₂H₁₇NO, MW 191.27) is the 2-methyl-substituted analog of 3-benzyloxypyrrolidine hydrochloride (CAS 927819-90-7, MW 213.70 g/mol, free base C₁₁H₁₅NO, MW 177.24). The addition of a single ortho-methyl group on the phenyl ring increases the molecular weight by 14.03 g/mol (free base) and predicts an increase in lipophilicity. The XLogP of 2-methylbenzyl alcohol (1.60) exceeds that of benzyl alcohol (1.10) by approximately 0.5 log units, reflecting the contribution of the methyl group to partition coefficient [1]. Applying this differential to the 3-aralkyloxypyrrolidine scaffold suggests the 2-methylbenzyl analog is measurably more lipophilic than the benzyl parent, a parameter that influences membrane permeability, plasma protein binding, and metabolic clearance in drug discovery programs [2].

Lipophilicity LogP Permeability Structural analog comparison

Ortho-Methyl vs. Para-Methyl Positional Isomerism: Impact on Biological Recognition

3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride (ortho-methyl substitution) and 3-[(4-methylbenzyl)oxy]pyrrolidine hydrochloride (CAS 1185176-09-3, para-methyl substitution) are positional isomers with identical molecular formulae (C₁₂H₁₈ClNO, MW 227.73). Despite their isomeric relationship, the position of the methyl group on the phenyl ring produces distinct molecular shapes and electronic environments at the benzyl ether linkage. Peer-reviewed SAR literature on benzyl-substituted nitrogen heterocycles has established that methyl position can significantly modulate biological activity: for example, shifting a methyl group from ortho to para increased bioactivity predictions for Endothelin B receptor antagonism [1], while a systematic study of ortho-, meta-, and para-substituted benzyl normetazocines revealed a 1590-fold range in sigma-1 receptor binding affinity attributable solely to benzyl substitution pattern [2]. The ortho-methyl group in the target compound introduces steric hindrance proximal to the ether oxygen, which can restrict rotameric freedom of the benzyl group relative to the para isomer and alter the presentation of the aromatic ring to hydrophobic binding pockets.

Positional isomerism SAR Receptor binding Steric effects

3-Ether vs. 3-Methylene-Ether Linkage: Metabolic and Conformational Differentiation

3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride (CAS 1185297-72-6) features a direct ether linkage (pyrrolidine-O-CH₂-Ar) at the 3-position. Its closest structurally related analog with an extended linker, 3-{[(2-methylbenzyl)oxy]methyl}pyrrolidine hydrochloride (CAS 1219949-10-6, MW 241.76 g/mol, C₁₃H₂₀ClNO), inserts an additional methylene unit between the pyrrolidine ring and the ether oxygen, yielding a pyrrolidine-CH₂-O-CH₂-Ar topology. This seemingly minor change has multiple consequences: (1) the additional methylene increases molecular weight by 14.03 g/mol and adds one rotatable bond, reducing conformational rigidity; (2) the benzylic ether motif (O-CH₂-Ar) in the target compound is inherently more susceptible to oxidative O-dealkylation by cytochrome P450 enzymes than the extended linker in the methylene-spaced analog; (3) the distance between the basic pyrrolidine nitrogen and the aromatic ring increases, which can reposition the pharmacophore relative to receptor binding sites. In 5-HT receptor modulator programs, altering the spacer length between the basic nitrogen and aromatic group has been shown to significantly affect both receptor affinity and subtype selectivity [1].

Metabolic stability Linker chemistry Conformational restriction Oxidative metabolism

Class-Level Evidence: Benzyloxypyrrolidine Scaffold in Serotonin Receptor Modulation and Sphingomyelinase Inhibition

Although quantitative biological data for the specific compound 3-[(2-methylbenzyl)oxy]pyrrolidine hydrochloride remain absent from public literature, the 3-benzyloxypyrrolidine scaffold to which it belongs has validated pharmacological relevance. A 3-benzyloxypyrrolidine-derived indole conjugate (CHEMBL420874) demonstrated 5-HT₁D receptor binding with IC₅₀ = 6.30 nM in CHO cells, with 23-fold selectivity over the 5-HT₁B receptor (IC₅₀ = 145 nM) [1]. Further elaboration of the scaffold with methylbenzylamine substituents achieved 100-fold selectivity for 5-HT₁D over 5-HT₁B . In a separate pharmacological context, 3-benzyloxypyrrolidine itself has been reported as a sphingomyelinase inhibitor that binds to the enzyme catalytic site and suppresses sphingomyelin and phosphatidylcholine synthesis . A cell-permeable sphingomyelinase inhibitor from a related structural class showed IC₅₀ = 1 μM for neutral sphingomyelinase and 100% inhibition of TNF-α-mediated sphingomyelin hydrolysis at 20 μM . These data collectively establish the 3-benzyloxypyrrolidine architecture as a privileged scaffold for GPCR and enzyme targets, providing a rational basis for exploring the 2-methylbenzyl variant in analogous assays.

Serotonin receptor 5-HT₁D GPCR Enzyme inhibition Sphingomyelinase

Racemic Mixture vs. Enantiopure (R)-Isomer: Procurement Cost and Application Tradeoffs

3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride (CAS 1185297-72-6) is supplied as the racemic mixture (equimolar (R)- and (S)-enantiomers). The corresponding enantiopure (R)-isomer is separately catalogued as CAS 1289585-10-9 ((R)-3-((2-methylbenzyl)oxy)pyrrolidine hydrochloride, same MF and MW), while the (S)-isomer is also commercially available. For applications where stereochemistry at the pyrrolidine 3-position is not a determinant of activity (e.g., use as a synthetic intermediate where the chiral center is later destroyed or where both enantiomers are equipotent), the racemic mixture offers a cost advantage of typically 2- to 4-fold lower cost per gram than the enantiopure version, based on general chiral amine pricing trends . However, for biological assays where enantioselective target engagement is expected—as demonstrated in the serotonin receptor modulator series where the (R)-3-benzyloxy scaffold was specifically required for high-affinity 5-HT₁D binding (IC₅₀ = 6.30 nM for the (R)-configured conjugate) [1]—the racemate may show reduced apparent potency (up to 2-fold if only one enantiomer is active) and confounded SAR interpretation. The 3-aralkyloxypyrrolidine patent literature explicitly describes processes for producing optically active hydrochloride salt powders, underscoring the industrial importance of enantiomeric control in this compound class [2].

Chirality Enantiopure vs. racemic Procurement Cost analysis Stereochemistry

Procurement-Relevant Application Scenarios for 3-[(2-Methylbenzyl)oxy]pyrrolidine Hydrochloride (CAS 1185297-72-6)


Medicinal Chemistry: Lead Optimization of GPCR-Targeted Pyrrolidine Scaffolds

The 3-benzyloxypyrrolidine scaffold has demonstrated nanomolar affinity for serotonin 5-HT₁D receptors (IC₅₀ = 6.30 nM) with subtype selectivity over 5-HT₁B (23-fold) that can be enhanced to 100-fold through methylbenzylamine substitution [1]. 3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride (CAS 1185297-72-6) serves as a key intermediate for introducing the 2-methylbenzyl ether moiety into elaborated GPCR-targeted structures. Its pre-formed hydrochloride salt ensures protonation-controlled solubility and direct compatibility with amide coupling and reductive amination conditions without requiring a separate salt-formation step. Researchers exploring serotonin, dopamine, or adrenergic receptor modulation should evaluate this compound alongside the unsubstituted benzyl analog (CAS 927819-90-7) to assess the contribution of the ortho-methyl group to potency and selectivity .

Chemical Biology: Sphingomyelinase and Phospholipid Metabolism Probe Development

3-Benzyloxypyrrolidine has been established as a sphingomyelinase inhibitor that binds to the catalytic site and suppresses synthesis of sphingomyelin and phosphatidylcholine [1]. Related sphingomyelinase inhibitors exhibit IC₅₀ values of 1 μM against neutral sphingomyelinase and achieve 100% inhibition of TNF-α-induced sphingomyelin hydrolysis at 20 μM . 3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride (CAS 1185297-72-6) extends this pharmacophore with a 2-methyl substituent that may alter binding-pocket complementarity. It should be evaluated in sphingomyelinase inhibition assays and broader phospholipid metabolism studies as a tool compound for probing the role of the ortho-methyl group in enzyme-inhibitor interactions, particularly given the documented importance of aromatic substitution pattern in related sigma receptor ligands where ortho/meta/para variation produced 1590-fold affinity differences .

Process Chemistry: Scalable Synthesis of 3-Aralkyloxypyrrolidine Pharmaceutical Intermediates

Patent EP 1947083 A1 (Toray Finechemicals, 2008) explicitly identifies 3-aralkyloxypyrrolidine derivatives as important intermediates for pharmaceutical production, with processes designed for industrial-scale synthesis of high-purity material [1]. The racemic 3-[(2-methylbenzyl)oxy]pyrrolidine hydrochloride (CAS 1185297-72-6) is well-suited as a starting material or intermediate in process development where the chiral center is either not critical to the final API or is resolved at a later synthetic stage. Its hydrochloride salt form provides crystalline handling advantages, defined stoichiometry for subsequent reactions (no uncertainty about protonation state), and compatibility with the anhydrous HCl/dioxane deprotection conditions described in the aralkyloxypyrrolidine patent literature. For routes requiring enantiopure material, the (R)-enantiomer (CAS 1289585-10-9) and (S)-enantiomer are separately available .

Structure-Activity Relationship (SAR) Studies: Systematic Methyl Position Scanning

The availability of ortho-methyl (CAS 1185297-72-6), para-methyl (CAS 1185176-09-3), and unsubstituted benzyl (CAS 927819-90-7) variants of 3-benzyloxypyrrolidine hydrochloride enables a systematic methyl scanning approach to SAR. Published data demonstrate that shifting a methyl group from ortho to para can alter bioactivity predictions for receptor antagonism, and that benzyl substitution positional variation produces up to 1590-fold differences in receptor affinity [1]. Procurement of all three positional variants (ortho, para, unsubstituted) as a matched set from a single supplier or coordinated supply chain allows medicinal chemistry teams to deconvolute the steric and electronic contributions of the methyl substituent to target binding, selectivity, and ADME properties within a controlled experimental framework .

Quote Request

Request a Quote for 3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.